molecular formula C22H34N8O7 B034950 Methoxycarbonyl-D-Nle-Gly-Arg-pNA CAS No. 104186-68-7

Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Cat. No.: B034950
CAS No.: 104186-68-7
M. Wt: 522.6 g/mol
InChI Key: XEXULFKIPLAHKX-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic trypsin substrate that serves as a substrate for coagulation factors IXa (FIXa) and Xa (FXa) . This compound is utilized in various biochemical assays and research applications due to its specific interaction with these coagulation factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is synthesized through a series of peptide coupling reactionsThe reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonyl-D-Nle-Gly-Arg-pNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is widely used in scientific research due to its specific interactions with coagulation factors. Some of its applications include:

Mechanism of Action

Methoxycarbonyl-D-Nle-Gly-Arg-pNA exerts its effects by serving as a substrate for coagulation factors IXa and Xa. The compound binds to the active site of these enzymes, leading to the cleavage of the peptide bond and release of para-nitroaniline. This reaction can be monitored spectrophotometrically, as para-nitroaniline absorbs light at a specific wavelength .

Biological Activity

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic peptide that serves as a substrate for serine proteases, particularly coagulation factors IXa (FIXa) and Xa (FXa). Its structure and biological activity have garnered attention in the fields of biochemistry and pharmacology, especially concerning its role in coagulation processes and potential therapeutic applications.

Chemical Structure

The compound this compound consists of a methoxycarbonyl group, a D-norleucine (D-Nle), glycine (Gly), arginine (Arg), and a para-nitroanilide (pNA) moiety. This structure allows it to mimic natural substrates of serine proteases, facilitating its use in enzymatic assays.

Enzymatic Hydrolysis

This compound is hydrolyzed by serine proteases, which cleave the peptide bond between Arg and pNA. The rate of hydrolysis can be quantitatively assessed using spectrophotometric methods, where the release of pNA leads to an increase in absorbance at specific wavelengths.

Table 1: Hydrolysis Rates of Various Substrates by FIXa and FXa

Substratek_cat (s⁻¹)K_m (μM)k_cat/K_m
This compound2151991.1
Pyro-Glu-Gly-Arg-pNA838300.1
Bz-Ile-Glu-Gly-Arg-pNA1181670.7
MS-D-Phe-Gly-Arg-pNA1382750.5

This table illustrates the catalytic efficiency of this compound compared to other substrates. The kcat/Kmk_{cat}/K_m ratio indicates that it is a preferred substrate for FIXa and FXa, highlighting its potential in coagulation studies .

The mechanism by which this compound is hydrolyzed involves the formation of an enzyme-substrate complex followed by cleavage at the Arg-pNA bond. This reaction is influenced by the active site dynamics of the enzymes involved, with specific interactions at the S1 pocket being crucial for substrate recognition .

Study on Coagulation Factors

In a study examining the specificity of FIXa and FXa towards various substrates, this compound was shown to have a high turnover number when compared to other synthetic substrates. The study utilized kinetic assays to determine the effectiveness of this compound in mimicking physiological conditions during coagulation .

Therapeutic Implications

Research has indicated that peptides like this compound could serve as leads for developing anticoagulants or as tools for studying blood coagulation disorders. By understanding its interaction with FIXa and FXa, researchers can explore its potential in designing inhibitors that could modulate these pathways effectively .

Properties

IUPAC Name

methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXULFKIPLAHKX-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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